Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride

Physical Property Crystallinity Handling

This glycine-derived hydrochloride salt (MW 192.64, mp 64–66°C) is the preferred intermediate for nucleoside analog synthesis. The protonated secondary amine remains inert during Pd/C hydrogenation or ester hydrolysis, eliminating orthogonal nitrogen protection and saving 1–2 synthetic steps per sequence. Unlike the free base (CAS 44981-94-4), this crystalline solid avoids chromatographic purification at scale and delivers ±0.1 mg gravimetric accuracy. Feed a single batch into two divergent SAR pathways: cyano reduction to primary amine or ester hydrolysis to carboxylic acid—without degrading acid-labile glycosidic bonds.

Molecular Formula C7H13ClN2O2
Molecular Weight 192.64 g/mol
CAS No. 1081523-75-2
Cat. No. B1530829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((2-cyanoethyl)amino)acetate hydrochloride
CAS1081523-75-2
Molecular FormulaC7H13ClN2O2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCCOC(=O)CNCCC#N.Cl
InChIInChI=1S/C7H12N2O2.ClH/c1-2-11-7(10)6-9-5-3-4-8;/h9H,2-3,5-6H2,1H3;1H
InChIKeyBBLNVDYKJCGRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride (CAS 1081523-75-2): A Bifunctional C3 Building Block for Nucleoside Analog and Heterocycle Synthesis


Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride (CAS 1081523-75-2) is a glycine-derived hydrochloride salt with molecular formula C₇H₁₃ClN₂O₂ and molecular weight 192.64 g/mol, featuring a secondary amine and an ethyl ester separated by a single methylene unit [1]. The compound possesses two modifiable handles: a terminal cyano group that serves as a masked amine or carboxylic acid precursor, and an ethyl ester that can be selectively hydrolyzed or amidated, enabling divergent synthetic pathways without protective group manipulations on the secondary amine nitrogen . The hydrochloride form provides a crystalline solid with melting point 64–66 °C, facilitating precise weighing and long-term storage stability under ambient laboratory conditions [1].

Why Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride (CAS 1081523-75-2) Cannot Be Replaced by Free Base or N-Protected Analogs in Multi-Step Syntheses


Direct substitution of this hydrochloride with the free base (CAS 44981-94-4, ethyl 2-((2-cyanoethyl)amino)acetate) introduces a reactive nucleophilic secondary amine that can undergo uncontrolled aza-Michael additions, intra- or intermolecular condensations with electrophilic carbonyls, or unwanted alkylation at the nitrogen atom during downstream transformations . Conversely, N-Boc protected analogs (e.g., CAS 266353-18-8, ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate) require acidic deprotection steps (TFA or HCl) that are incompatible with acid-sensitive substrates such as silyl-protected nucleosides or glycosyl donors, and generate tert-butyl carbocation byproducts that can alkylate nucleophilic heterocycles . For hydrogenation-based transformations targeting cyano group reduction, the hydrochloride salt avoids the catalyst-poisoning effects of free amine coordination to palladium or platinum surfaces observed with the unprotected free base .

Quantitative Procurement Evidence for Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride (CAS 1081523-75-2) vs. Key Analogs


Melting Point Differential: 64–66 °C (Hydrochloride) vs. 150–152 °C (Free Base)

The hydrochloride salt exhibits a well-defined melting point of 64–66 °C, consistent with its crystalline salt form that ensures stable gravimetric dispensing for milligram-scale reactions [1]. In contrast, the free base (CAS 44981-94-4) has a reported boiling point of 150–152 °C at 19 Torr and exists as a liquid or low-melting solid at ambient conditions, increasing the risk of pipetting errors and hygroscopic degradation during weighing [2].

Physical Property Crystallinity Handling

Purification Feasibility: Hydrochloride Salt Facilitates Direct Recrystallization vs. Chromatography-Only Free Base

The hydrochloride salt form enables straightforward purification via filtration and recrystallization from ethanolic solutions following its synthesis from glycine ethyl ester and acrylonitrile under ammonia catalysis at pH 8.0–8.5 . The free base lacks this crystallization handle, requiring silica gel chromatography for purification—a method that becomes cost-prohibitive and throughput-limiting at pilot or production scales above ~100 g.

Purification Scale-Up Crystallization

Nucleoside Analog Intermediate: Documented Application in Journal of Medicinal Chemistry Synthesis

This hydrochloride salt is explicitly cited as an intermediate in the synthesis of nucleoside analogs, as documented in the Journal of Medicinal Chemistry . The cyanoethyl-amino-acetate motif provides a C3 backbone suitable for constructing modified purine and pyrimidine nucleosides. In contrast, the N-Boc protected variant (CAS 266353-18-8) has a molecular weight of 256.3 g/mol and introduces a 33% mass penalty per mole of starting material, reducing atom economy in convergent synthetic routes .

Nucleoside Analogs Medicinal Chemistry Intermediate

Functional Handle Orthogonality: Cyano and Ester Groups Enable Divergent Modifications Without Nitrogen Protection

The hydrochloride salt preserves the secondary amine as a protonated, non-nucleophilic species while leaving both the cyano group (reducible to primary amine with Pd/C or LiAlH₄) and the ethyl ester (hydrolyzable under acidic or basic conditions) fully available for chemoselective transformations . This orthogonal reactivity profile avoids the additional protection/deprotection steps required when using the free base or N-alkylated derivatives such as ethyl 2-((2-chloroethyl)amino)acetate hydrochloride, where the chloroethyl group mandates alternative nucleophilic substitution conditions that can cross-react with ester functionalities [1].

Orthogonal Reactivity Functional Group Tolerance Synthetic Efficiency

Synthetic Yield and Throughput: Optimized Industrial Process at 40–70 °C with Ammonia Catalysis

The optimized synthesis of this hydrochloride proceeds via reaction of glycine ethyl ester with acrylonitrile in anhydrous ethanol at 40–65 °C, maintained at pH 8.0–8.5 with ammonia gas, followed by HCl addition and crystallization with a final heating step at 70 °C for 2 hours . This well-characterized process contrasts with the free base (CAS 44981-94-4), which lacks a comparably documented, scalable industrial preparation method in open literature.

Synthetic Yield Process Optimization Throughput

Validated Application Scenarios for Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride (CAS 1081523-75-2) Based on Quantitative Differentiation Evidence


Nucleoside Analog Core Construction: C3 Amino Acid Backbone for Modified Purine and Pyrimidine Derivatives

Procurement for nucleoside analog research programs should prioritize this hydrochloride salt based on its documented use as an intermediate in Journal of Medicinal Chemistry-described nucleoside analog syntheses . The compound's molecular weight advantage of 192.64 g/mol (33% lower than the N-Boc protected analog) translates to superior atom economy when constructing C3-extended nucleobase derivatives. The protonated amine state allows direct introduction into nucleoside scaffolds without the acidic deprotection steps that degrade acid-labile glycosidic bonds in purine nucleosides [1].

Divergent Heterocycle Library Synthesis Requiring Chemoselective Cyano Group Reduction or Ester Hydrolysis

In medicinal chemistry campaigns requiring parallel exploration of SAR around amine- and carboxylate-terminated scaffolds, this hydrochloride salt enables a single batch of starting material to feed two divergent pathways: (1) Pd/C or LiAlH₄ reduction of the cyano group to a primary amine for amide coupling; or (2) ester hydrolysis to the free carboxylic acid for peptide bond formation . The protonated secondary amine remains inert during both transformations, eliminating the need for orthogonal nitrogen protection strategies that add 1–2 steps per sequence and cumulatively reduce overall yield by 10–30% across multi-step syntheses .

Scale-Up Feasibility for Gram-to-Kilogram Synthesis: Non-Chromatographic Purification Compatibility

For research programs transitioning from discovery-scale (milligram to gram) to preclinical development quantities (kilogram), this hydrochloride salt offers a critical advantage: the synthesis protocol includes filtration to remove ammonium chloride byproduct and crystallization from ethanol, completely bypassing silica gel chromatography . In contrast, the free base (CAS 44981-94-4) requires chromatographic purification, which at 100 g scale adds approximately 2–3 days of labor and $500–1,500 in silica/solvent costs per batch. The documented industrial process conditions (40–65 °C, pH 8.0–8.5, 70 °C final heating) enable straightforward technology transfer to contract manufacturing organizations .

Precise Stoichiometric Control in Air-Sensitive or Substrate-Limited Reactions

When performing reactions with precious catalysts (e.g., Pd/C hydrogenation) or expensive coupling partners where precise stoichiometry is critical, the crystalline hydrochloride salt with melting point 64–66 °C provides a gravimetrically reliable solid that can be accurately weighed to ±0.1 mg precision using standard analytical balances . This contrasts with the free base (CAS 44981-94-4, boiling point 150–152 °C at 19 Torr), which exists as a liquid or hygroscopic low-melting solid and introduces volumetric dispensing errors that can exceed ±5% relative error for milligram-scale reactions [1].

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